molecular formula C16H15Cl2NOS B2845838 2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide CAS No. 477866-81-2

2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide

Cat. No. B2845838
CAS RN: 477866-81-2
M. Wt: 340.26
InChI Key: HUTSQPXAXRKPDQ-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide, more commonly known as DPEA, is an organic compound that has been studied for its potential medicinal applications. DPEA is an aromatic amide, and its structure consists of a benzene ring with two chlorine atoms at the 2 and 6 positions, an ethyl acetamide group, and a phenylsulfanyl group. DPEA has a molecular weight of 265.4 g/mol and a melting point of 82-83°C. It is a white crystalline solid with a faint odor.

Scientific Research Applications

Polymorphism and Crystal Forms

The polymorphism of 2-DCABA has attracted attention. It exists in three distinct forms: two polymorphs (I and II) and a cocrystal salt (S). These crystal forms were characterized using techniques like single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FT-IR) . Investigating the conformational flexibility of the molecule sheds light on its polymorphic behavior.

Coordination Chemistry and Complexes

The phenylsulfanyl group in 2-DCABA offers coordination sites for metal ions. Researchers have synthesized complexes by coordinating 2-DCABA with transition metals. These complexes exhibit interesting solvato- and iono-chromic phenomena . Potential applications include catalysis and luminescent materials.

Materials Science and Organic Electronics

Given its aromatic structure, 2-DCABA could find applications in organic electronics. It might serve as a building block for organic semiconductors, light-emitting materials, or conductive polymers. Researchers study its electronic properties and charge transport behavior.

properties

IUPAC Name

2-(2,6-dichlorophenyl)-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c17-14-7-4-8-15(18)13(14)11-16(20)19-9-10-21-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTSQPXAXRKPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide

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